3-Chloro-4-methoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide
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Description
The compound contains a benzenesulfonamide moiety, which is a common functional group in many pharmaceutical drugs due to its bioactivity. It also contains a methoxy group (-OCH3) and a chloro group (-Cl) attached to the benzene ring, which can significantly affect the compound’s reactivity and properties . The compound also contains a morpholine ring, which is a common feature in many drugs and can affect the compound’s solubility and bioactivity .
Molecular Structure Analysis
The compound’s structure includes a benzene ring, which contributes to its stability and may influence its interactions with biological targets. The morpholine ring could potentially participate in hydrogen bonding, influencing its solubility and reactivity .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo chemical reactions. For example, the sulfonyl chloride group is highly reactive and could react with amines, alcohols, and other nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar sulfonyl and morpholine groups could enhance its solubility in polar solvents .Future Directions
properties
IUPAC Name |
3-chloro-4-methoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O4S/c1-22-15-4-3-13(11-14(15)17)24(20,21)18-12-16(5-2-6-16)19-7-9-23-10-8-19/h3-4,11,18H,2,5-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEXSVLJBXQACSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCC2)N3CCOCC3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-methoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide |
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